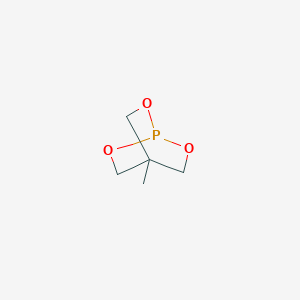

Trimethylolethane cyclic phosphite

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1449-91-8 |

|---|---|

Molekularformel |

C5H9O3P |

Molekulargewicht |

148.1 g/mol |

IUPAC-Name |

4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |

InChI |

InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |

InChI-Schlüssel |

OMAIORNZIIDXOB-UHFFFAOYSA-N |

SMILES |

CC12COP(OC1)OC2 |

Kanonische SMILES |

CC12COP(OC1)OC2 |

Andere CAS-Nummern |

1449-91-8 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for Trimethylolethane Cyclic Phosphite and Its Derivatives

Direct Synthesis of Trimethylolethane Cyclic Phosphite (B83602)

The direct synthesis of trimethylolethane cyclic phosphite, a bicyclic phosphite ester, can be achieved through several key methodologies. These routes involve the reaction of a triol with a phosphorus source, leading to the characteristic cage-like structure.

Preparation from Trimethylolpropane (B17298) and Phosphorus Trichloride (B1173362)

A primary method for synthesizing bicyclic phosphites like this compound involves the direct reaction of a 1,1,1-trismethylolalkane with phosphorus trichloride. google.com This process is notable for being conducted without a hydrogen halide acceptor. google.com The reaction is typically carried out at low temperatures, between 0°C and 30°C, in an inert solvent such as a halogenated hydrocarbon or, preferably, an aromatic hydrocarbon like toluene. google.com

During the synthesis, phosphorus trichloride is added dropwise to a suspension of the trismethylolalkane in the solvent. google.com The hydrogen chloride (HCl) gas that forms as a byproduct is continuously removed from the reaction mixture. google.com An initial exothermic phase is often observed, but the ongoing evolution of HCl helps to cool the reaction mixture. google.com Once the addition of phosphorus trichloride is complete, the reaction is essentially finished. The work-up involves distilling off the inert solvent under normal pressure, which can then be recovered. google.com The final product, the trismethylolalkane phosphite, is isolated from the remaining crude product by distillation under vacuum. google.com While the first in this series of compounds was derived from trimethylolethane, the ethyl-substituted analogue, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (derived from trimethylolpropane), has been more extensively studied due to its superior solubility. wikipedia.org

Table 1: Reaction Conditions for Synthesis from Trimethylolpropane and PCl₃

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 1,1,1-Trismethylolalkane, Phosphorus Trichloride | google.com |

| Solvent | Inert (e.g., Toluene) | google.com |

| Temperature | 0 - 30 °C | google.com |

| Key Feature | Absence of a hydrogen halide acceptor | google.com |

| Byproduct Removal | Continuous boiling off of HCl | google.com |

Transesterification Routes with Trimethylphosphite

Transesterification offers an alternative pathway to bicyclic phosphites. wikipedia.org This method involves reacting a triol, such as trimethylolpropane, with a simple trialkyl phosphite, like trimethylphosphite. wikipedia.org The general reaction is represented as:

P(OMe)₃ + EtC(CH₂OH)₃ → 3 MeOH + EtC(CH₂O)₃P wikipedia.org

This process is typically driven by the removal of the more volatile alcohol (methanol in this case) to shift the equilibrium towards the product. The reaction is often facilitated by a basic catalyst. google.com While specific catalysts for this exact reaction are not detailed in the provided sources, transesterification processes for phosphites commonly employ alkaline catalysts such as sodium methylate. google.com The reaction involves heating the tertiary phosphite with approximately three molar equivalents of the triol. google.com

Bicyclic Phosphite Formation via Reaction with Trimethylolalkanes

The reaction of 1,1,1-trimethylolalkanes with trivalent phosphorus compounds like phosphorus trichloride or trimethylphosphite inherently leads to the formation of a bicyclic structure. google.comwikipedia.org The resulting compound, for instance, 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane from trimethylolpropane, possesses a rigid cage-like framework. wikipedia.org This bicyclic structure is a defining characteristic of these phosphite esters, often referred to as "cage phosphites." wikipedia.org The formation of this structure is a consequence of the three hydroxyl groups of the trimethylolalkane reacting with the single phosphorus atom, creating a constrained bicyclo[2.2.2]octane system with the phosphorus atom at one bridgehead and the quaternary carbon of the original triol at the other.

Synthesis of Metal Complexes Incorporating this compound

This compound and its analogues are effective ligands in organometallic chemistry, valued for their strong basicity (for a phosphite) and small ligand cone angle (101° for the ethyl derivative). wikipedia.org This allows for the synthesis of a variety of stable transition metal complexes.

Formation of Rhodium-Acetylacetonato-Phosphite Complexes

A well-documented example is the synthesis of rhodium-acetylacetonato-phosphite complexes. up.ac.za Specifically, the complex [Rh(acac)(CO)(P(OCH₂)₃CCH₃)] is prepared by reacting dicarbonyl(acetylacetonato)-rhodium(I), [Rh(acac)(CO)₂], with this compound (4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane). up.ac.za The synthesis is typically performed using hexane (B92381) as a solvent, from which the product crystals can be obtained. up.ac.za In this square planar complex, the phosphite ligand's orientation has been studied, with density functional theory calculations indicating that rotation of the ligand has a negligible effect on the complex's energy. up.ac.zaup.ac.za

Preparation of Complexes with Other Transition Metals (e.g., Molybdenum, Iridium, Ruthenium)

The versatility of bicyclic phosphites as ligands extends to a range of other transition metals. wikipedia.org Using the more soluble trimethylolpropane phosphite (EtCage), several illustrative complexes have been synthesized. wikipedia.org

Table 2: Examples of Transition Metal Complexes with Trimethylolpropane Phosphite (EtCage)

| Complex Formula | Metal | Source |

|---|---|---|

| [(EtCage)₂Mo(CO)₄] | Molybdenum | wikipedia.org |

| [Ir₄(CO)₁₁(EtCage)] | Iridium | wikipedia.org |

These examples demonstrate the ability of this class of phosphite ligands to coordinate with various transition metals, forming complexes with diverse geometries and potential applications in catalysis. wikipedia.org

Derivatization and Functionalization of this compound

The unique caged structure of this compound (4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) provides a versatile platform for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the formation of more complex molecular architectures.

Synthesis of Cyclic Phosphonate (B1237965) Esters via Addition Reactions with Esters of Phosphorus, Carboxylic, or Sulfonic Acids

A significant pathway to cyclic phosphonate esters involves the reaction of bicyclic phosphites, such as this compound, with various esters. This method, detailed in U.S. Patent No. 3,789,091, provides a route to novel compounds with high thermal stability. The reaction typically involves heating the bicyclic phosphite with an ester of a phosphorus, carboxylic, or sulfonic acid at elevated temperatures. google.com

The reaction conditions, including temperature and the use of catalysts, can be tailored depending on the specific reactants. For instance, the reaction of 1-ethyl-4-phospha-3,5,8-trioxabicyclo- organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-octane, a related bicyclic phosphite, with dimethyl methylphosphonate (B1257008) requires heating but shows little reaction at 195-200°C without a catalyst. The addition of an iodine catalyst significantly promotes the reaction. google.com Similarly, reactions with dimethyl terephthalate (B1205515) can be carried out at high temperatures (240-318°C) to yield a glassy product. google.com The reaction with diphenyl methyl phosphate (B84403) proceeds rapidly at elevated temperatures, indicating the influence of the ester's reactivity. google.com

The reaction with sulfonic acid esters, such as methyl p-toluene sulfonate, can proceed at lower temperatures compared to carboxylic acid esters. For example, a reaction initiated at 96°C showed partial conversion, which went to completion upon raising the temperature to 145-150°C. google.com These addition products are noted for their potential use as flame retardant additives in polymers. google.com

| Bicyclic Phosphite | Ester Reactant | Reaction Temperature (°C) | Reaction Time | Catalyst | Product Characteristics |

|---|---|---|---|---|---|

| 1-ethyl-4-phospha-3,5,8-trioxabicyclo- organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-octane | Dimethyl methylphosphonate | 195-240 | 33.5 hours | Iodine | Colorless, semi-solid |

| 1-methyl-4-phospha-3,5,8-trioxabicyclo- organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-octane | Dimethyl terephthalate | 240-318 | ~8.3 hours | None | Dark yellow, brittle glass |

| 1-methyl-4-phospha-3,5,8-trioxabicyclo- organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-octane | Diphenyl methyl phosphate | 215-300 (exotherm) | ~2 hours | None | - |

| 1-methyl-4-phospha-3,5,8-trioxabicyclo- organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-octane | Methyl p-toluene sulfonate | 96-155 | ~7.5 hours | None | Light yellow, viscous liquid |

Preparation of Phosphonates through Reactions with Aldehydes

The reaction of phosphites with aldehydes, a fundamental transformation in organophosphorus chemistry, provides a direct route to α-hydroxy phosphonates. This reaction, known as the Pudovik or Abramov reaction, involves the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgmdpi.com This process changes the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral intermediate. wikipedia.org

While numerous examples exist for the reaction of various phosphites with aldehydes, specific literature detailing the reaction of this compound is less common. However, the general principles of the Pudovik and Abramov reactions are applicable. The reaction can be catalyzed by both acids and bases. For instance, the reaction of aldehydes with trimethylphosphite can be facilitated by catalysts such as Amberlyst-15 in water or pyridine-2,6-dicarboxylic acid in water, highlighting environmentally benign approaches. organic-chemistry.org Organocatalytic methods and the use of Lewis acids have also been shown to be effective. organic-chemistry.org

The resulting α-hydroxy phosphonates are valuable synthetic intermediates that can be further transformed. For example, the hydroxyl group can be acylated to produce α-acyloxyphosphonates. mdpi.com

| Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Amberlyst-15 | Water | Highly selective with excellent yields under mild conditions. | organic-chemistry.org |

| Pyridine-2,6-dicarboxylic acid | Water | Organocatalytic, cost-effective, and environmentally benign. | organic-chemistry.org |

| [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ | Room Temperature | Low catalyst loading, rapid reaction (5 min) for aromatic aldehydes. | organic-chemistry.org |

| n-BuLi | Mild conditions | Highly efficient for a broad range of substrates, rapid reaction (5 min). | organic-chemistry.org |

Generation of Cyclic Chlorophosphite Building Blocks

The synthesis of this compound itself serves as a precursor step to many of its derivatives. A common and foundational method for preparing this bicyclic phosphite involves the reaction of trimethylolethane (2-(hydroxymethyl)-2-methylpropane-1,3-diol) with phosphorus trichloride. This reaction can be carried out in the absence of a solvent by heating the reactants. nih.gov An alternative approach involves the addition of phosphorus trichloride to the diol at low temperatures, followed by gradual warming under a stream of nitrogen to remove the hydrogen chloride byproduct.

A more contemporary and scalable approach to the synthesis of cyclic chlorophosphites utilizes continuous flow technologies. This method offers improved safety and control over the reaction, which is particularly important given the evolution of gaseous HCl. In a flow setup, a diol can be reacted with a solution of phosphorus trichloride with precise control over residence time, leading to the efficient production of the cyclic chlorophosphite building block. This intermediate can then be used in subsequent reactions to generate a library of functionalized phosphite and phosphate derivatives.

Coordination Chemistry and Ligand Behavior of Trimethylolethane Cyclic Phosphite

Electronic and Steric Properties of Trimethylolethane Cyclic Phosphite (B83602) as a Ligand

The efficacy of a ligand in organometallic chemistry and catalysis is largely dictated by its electronic and steric profiles. Trimethylolethane cyclic phosphite presents a unique combination of these properties.

The basicity of a phosphorus ligand, or its ability to donate its lone pair of electrons to a metal center, is a key electronic parameter. For phosphite ligands, this is influenced by the electronegativity of the oxygen atoms attached to the phosphorus. Bicyclic phosphites like this compound exhibit lower donor ability compared to their acyclic counterparts. nih.gov This is attributed to a more positive charge on the phosphorus atom within the constrained bicyclic structure. nih.gov Generally, the σ-donating ability of phosphorus (III) ligands follows the trend of alkylphosphines > arylphosphines > phosphites, indicating that phosphites are weaker bases. manchester.ac.uk

The steric bulk of a ligand is commonly quantified by the Tolman cone angle (θ). While a precise, experimentally determined Tolman cone angle for this compound is not widely reported, its structural parameters provide insight. The O–P–O bond angle in the free ligand is approximately 100.7°. nih.gov Upon coordination to a metal, this angle is expected to increase, suggesting a slightly larger effective cone angle in the complexed state. nih.gov For comparison, the related acyclic ligand, trimethyl phosphite, has a cone angle of 107°. This compact steric profile allows for the coordination of multiple ligands to a single metal center.

| Ligand | Tolman Cone Angle (θ) | Relative Basicity |

|---|---|---|

| Trimethylphosphine | 118° | High |

| Trimethyl Phosphite | 107° | Low |

| This compound | Not explicitly reported (estimated to be compact) | Lower than acyclic phosphites |

The electronic properties of this compound directly impact the electron density and subsequent reactivity of the metal center to which it is coordinated. Although it is a relatively weak σ-donor, its π-acceptor capabilities, arising from the P-O σ* antibonding orbitals, can stabilize electron-rich metal centers.

A notable example of its influence is seen in rhodium catalysis. The rhodium-β-diketonato-phosphite complex, [Rh(acac)(CO)(P(OCH₂)₃CCH₃)], demonstrates significantly enhanced reactivity in oxidative addition reactions. Specifically, it accelerates the oxidative addition of methyl iodide by a factor of approximately 300 compared to the classic Monsanto catalyst, [Rh(CO)₂I₂]⁻. This enhancement highlights the ability of the this compound ligand to modify the electronic environment of the rhodium center, making it more susceptible to oxidative addition, a critical step in many catalytic cycles.

Conformational Preferences and Structural Dynamics in Coordination Complexes

The rigid, bicyclic structure of this compound imposes distinct conformational preferences when it is part of a coordination complex.

Detailed studies, including Density Functional Theory (DFT) calculations and solid-state crystal structure analysis, have been conducted on square planar rhodium complexes of the type [Rh(BID)(CO)(P(OCH₂)₃CCH₃)], where BID is a bidentate ligand. These studies reveal that the orientation of the this compound group is not random. The three P-O bonds of the ligand adopt a C₃-symmetrical conformation around the Rh-P axis.

The minimum energy orientation for this ligand in such square planar complexes occurs when one of the three P-O bonds is aligned nearly parallel to the plane formed by the four atoms coordinated to the rhodium center. More specifically, the lowest energy geometry is achieved when a P-O bond is positioned nearly parallel to the Rh-O bond of the bidentate ligand that is trans to the carbonyl (CO) group. An alternative orientation, with a P-O bond aligned nearly parallel to the Rh-CO bond, is only slightly higher in energy and is also observed experimentally. Conversely, the highest energy orientation is one where a P-O bond is nearly perpendicular to the coordination plane of the rhodium complex.

The orientation of the this compound ligand can be precisely described by dihedral angles. In the complex [Rh(acac)(CO)(P(OCH₂)₃CCH₃)], the dihedral angle O(acac) trans to CO–Rh–P–O reflects the ligand's orientation. In the two independent molecules found in the asymmetric unit of the crystal structure, these angles are very similar, measuring -24.32(7)° and -33.19(7)°.

In a different complex, the orientation is such that one P-O bond is nearly parallel to the Rh-O(dbm) bond (trans to CO), with a calculated dihedral angle of -6.8° and an experimental value of -10.7°. The other two P-O bonds are oriented to maximize their dihedral angles relative to the Rh-CO bond, with experimental values of 53.1° and -67.2°. These specific angular preferences underscore the structured and predictable nature of this ligand's conformation within a coordination sphere.

| Complex | Dihedral Angle | Value (°) |

|---|---|---|

| [Rh(acac)(CO)(P(OCH₂)₃CCH₃)] | O(acac)-trans-CO–Rh–P–O (Molecule 1) | -24.32 |

| O(acac)-trans-CO–Rh–P–O (Molecule 2) | -33.19 | |

| Rh-dbm Complex | O(dbm)-trans-CO–Rh–P–O (experimental) | -10.7 |

| C(CO)–Rh–P–O (experimental) | 53.1 | |

| C(CO)–Rh–P–O (experimental) | -67.2 |

Coordination with Transition Metal Centers

While much of the detailed structural research on this compound has focused on rhodium, it is a versatile ligand that coordinates to a variety of transition metals. Its compact size and electronic properties make it suitable for use in complexes with metals such as copper, nickel, palladium, and platinum.

The coordination chemistry of "caged phosphites," including this compound, with copper(I) halides has been explored, leading to the formation of stable complexes. For other Group 10 metals like nickel, palladium, and platinum, phosphite ligands are well-established components in a vast range of complexes used in catalysis and materials science. For instance, zerovalent nickel complexes of the type Ni[P(OR)₃]₄ are common, and similar complexes with the more rigid this compound can be synthesized. Likewise, platinum(II) and palladium(II) readily form square planar complexes with phosphite ligands. The specific steric and electronic profile of this compound can be used to fine-tune the properties of these complexes for applications in areas such as cross-coupling reactions and hydroformylation.

Investigation of Rhodium Complexes with this compound

The coordination of this compound to rhodium(I) centers has been a subject of detailed investigation, particularly in the context of catalytic applications. The synthesis of complexes such as [Rh(acac)(CO)(P(OCH2)3CCH3)] (where acac is acetylacetonato) has been well-documented. These square planar complexes exhibit interesting structural features and reactivity.

The electronic properties of the this compound ligand play a crucial role in the reactivity of its rhodium complexes. It is recognized as a good σ-donor and a capable π-acceptor, characteristics that are advantageous for catalytic processes. For instance, rhodium complexes containing this phosphite ligand have shown high activity as carbonylation catalysts. The electronic and steric tuning afforded by the phosphite ligand can significantly enhance the rate of key catalytic steps, such as oxidative addition.

Studies of Molybdenum, Iridium, and Ruthenium Complexes

While the coordination chemistry of this compound with rhodium is well-explored, its interactions with other transition metals such as molybdenum, iridium, and ruthenium are less extensively documented in dedicated studies. However, insights can be drawn from the broader understanding of phosphite ligand coordination with these metals.

Molybdenum: Molybdenum carbonyl complexes are known to react with phosphite ligands, often leading to the substitution of one or more carbonyl groups. The reaction of (Mesitylene)molybdenum tricarbonyl with trimethylphosphite, for example, proceeds via an SN2-type mechanism to yield fac-tricarbonyltris(trimethyl phosphite)molybdenum. wikipedia.org It is expected that this compound would react similarly, displacing CO ligands to form molybdenum-phosphite complexes. The degree of substitution would likely be influenced by reaction conditions and the stoichiometry of the reactants.

Iridium: Iridium complexes are central to many catalytic transformations, and the nature of the phosphorus ligand is critical to their performance. While specific studies on iridium complexes with this compound are scarce, the general reactivity of iridium(I) precursors with phosphites is well-established. For instance, cationic iridium(I) complexes containing various phosphite ligands have been synthesized and characterized. It is anticipated that this compound would readily coordinate to iridium centers, influencing the catalytic activity, for example, in hydrogenation reactions where iridium-phosphite systems have shown considerable success.

Ruthenium: Ruthenium-based catalysts are widely used in olefin metathesis and other organic transformations. The introduction of phosphite ligands into the coordination sphere of ruthenium can significantly alter the catalyst's stability and activity. For instance, the reaction of triisopropyl phosphite with phosphine-based indenylidene ruthenium pre-catalysts leads to the formation of "1st generation" cis-complexes. nih.gov These mixed phosphine (B1218219)/phosphite complexes exhibit different structural and reactivity profiles compared to their bis-phosphine parent compounds. nih.gov It is plausible that this compound could be incorporated into such ruthenium catalysts, potentially offering advantages in terms of stability and catalytic performance due to its unique caged structure.

Complexation with Elements from Group III Acids (e.g., Boron Acids)

The interaction of phosphite ligands with Lewis acids, such as those from Group III, is a fundamental aspect of their chemistry. Boron compounds, in particular, are well-known Lewis acids that readily form adducts with Lewis bases like phosphites. The strength of this interaction is a measure of the Lewis basicity of the phosphite and the Lewis acidity of the boron compound.

While specific studies detailing the complexation of this compound with a wide range of boron acids are not abundant, the general principles of Lewis acid-base chemistry suggest that it would form stable adducts. The phosphorus atom in the phosphite, with its lone pair of electrons, acts as the Lewis base, donating electron density to the vacant orbital of the boron atom in the Lewis acid.

The relative Lewis acidity of boron compounds can be tuned by altering the substituents on the boron atom. For instance, the Lewis acidity of boron trihalides increases in the order BF3 < BCl3 < BBr3. daneshyari.com This trend is contrary to what might be expected based on electronegativity alone and is explained by the degree of π-backbonding from the halogen p-orbitals to the empty p-orbital of boron. daneshyari.com The stability and spectroscopic properties of the adducts formed between this compound and various boron acids would provide valuable information about the electronic properties of the phosphite ligand.

Comparative Ligand Studies

To fully appreciate the unique characteristics of this compound as a ligand, it is essential to compare its reactivity and coordination behavior with other relevant classes of ligands.

Reactivity and Coordination Behavior Compared to Other Tertiary Phosphines and Phosphites

The distinction between phosphine and phosphite ligands is a cornerstone of coordination chemistry, with significant implications for the properties of the resulting metal complexes.

Electronic Properties: Tertiary phosphines (PR3) are generally considered strong σ-donors, with their electron-donating ability influenced by the nature of the R groups. Alkylphosphines are stronger donors than arylphosphines. Phosphites [P(OR)3], on the other hand, are typically weaker σ-donors but stronger π-acceptors than their phosphine counterparts. reddit.com This is due to the electron-withdrawing nature of the oxygen atoms, which lowers the energy of the σ* orbitals of the P-O bonds, making them more available for π-backbonding from the metal center. This compound fits within this general description of phosphites, exhibiting good π-acceptor capabilities.

Steric Properties: The steric bulk of a phosphorus ligand is a critical parameter that influences the coordination number, geometry, and reactivity of a metal complex. The Tolman cone angle is a common metric used to quantify this steric hindrance. The rigid, caged structure of this compound imposes a well-defined and relatively compact steric profile compared to more flexible acyclic phosphites or bulky tertiary phosphines. This can lead to specific coordination geometries and can influence the accessibility of the metal center for substrate binding.

Reactivity: The differences in electronic and steric properties between phosphines and phosphites translate into distinct reactivity patterns in their metal complexes. For instance, the stronger σ-donating ability of phosphines can lead to more electron-rich metal centers, which can enhance the rate of oxidative addition reactions. Conversely, the strong π-accepting character of phosphites can stabilize low-valent metal centers and influence the rates of reductive elimination steps in catalytic cycles. Phosphite ligands are also generally less sensitive to air oxidation than phosphines.

| Ligand Type | σ-Donating Ability | π-Accepting Ability | Key Characteristics |

| Tertiary Alkylphosphines | Strong | Weak | Good σ-donors, can be bulky. |

| Tertiary Arylphosphines | Moderate | Moderate | Tunable electronic and steric properties. |

| Acyclic Phosphites | Weaker | Stronger | Good π-acceptors, can be sterically demanding. |

| This compound | Moderate | Strong | Rigid caged structure, good π-acceptor. |

Comparisons with Arsenites and Pentacoordinated Phosphoranes in Coordination Chemistry

Arsenites: Arsenites, the arsenic analogues of phosphites, are also known to act as ligands in coordination chemistry. In general, for ligands of the same structure, the σ-donor ability decreases down Group 15 (P > As > Sb). Therefore, arsenites are expected to be weaker σ-donors than their corresponding phosphite analogues. The π-acceptor properties are more complex and depend on the specific orbitals involved, but phosphites are generally considered to be better π-acceptors. The comparative study of isostructural phosphite and arsenite complexes can provide valuable insights into the influence of the pnictogen atom on the properties of the metal center.

Pentacoordinated Phosphoranes: Pentacoordinated phosphoranes represent a different class of phosphorus compounds with a hypervalent phosphorus atom. While not as common as phosphines and phosphites as ligands, some pentacoordinated phosphoranes have been shown to coordinate to transition metals. For example, cyclenphosphorane has been demonstrated to react with metal carbonyl dimers to form phosphoranide-metal complexes. scilit.com The coordination chemistry of pentacoordinated phosphoranes is distinct from that of trivalent phosphorus ligands, often involving cleavage of a P-X bond and formation of a phosphoranide ligand. A direct comparison of the ligand behavior of this compound with pentacoordinated phosphoranes is not straightforward due to their fundamentally different electronic structures and coordination modes. However, the study of such diverse phosphorus-based ligands highlights the rich and varied role that phosphorus plays in coordination chemistry.

Catalysis and Reaction Mechanisms Involving Trimethylolethane Cyclic Phosphite

Homogeneous Catalysis Applications

The application of trimethylolethane cyclic phosphite (B83602) is notable in key industrial processes such as methanol (B129727) carbonylation and olefin hydroformylation, where it is used to modify rhodium-based catalysts.

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial chemistry, with the Monsanto process being a well-known example. up.ac.za The efficiency of these rhodium-catalyzed processes can be enhanced by the choice of ligands. Phosphorus-containing ligands, including trimethylolethane cyclic phosphite, are of particular interest due to their σ-donor and π-acceptor capabilities, which can modulate the electron density at the rhodium center. up.ac.za

The design of ligands for methanol carbonylation often aims to increase the electron density on the rhodium catalyst. up.ac.za This enhancement promotes the rate-determining step of the catalytic cycle: the oxidative addition of methyl iodide. up.ac.za Studies on rhodium(I) complexes with β-diketonato and phosphite ligands have shown that these systems can be highly active for carbonylation. up.ac.za

The critical step in the rhodium-catalyzed carbonylation of methanol is the oxidative addition of methyl iodide to the Rh(I) center. up.ac.za The rate of this reaction is highly dependent on the electronic properties of the ligands attached to the rhodium. Electron-donating ligands increase the nucleophilicity of the metal center, thereby accelerating its attack on the methyl iodide.

Research has demonstrated that tertiary phosphines and phosphites can increase the rate of oxidative addition of methyl iodide to complexes of the type [Rh(β-diketonato)(CO)L]. up.ac.za Specifically, complexes containing this compound, such as [Rh(β-diketonato)(CO)(P(OCH₂)₃CCH₃)], have been investigated in this context. up.ac.zaresearchgate.net The synthesis of [Rh(acac)(CO)(P(OCH₂)₃CCH₃)] from [Rh(acac)(CO)₂] and this compound has been described, providing a model system for these studies. up.ac.za The structure of related rhodium complexes containing this phosphite ligand has been determined, aiding in the understanding of the steric and electronic environment around the metal center, which is crucial for the oxidative addition step. researchgate.net

Table 1: Investigated Rhodium Complexes for Methanol Carbonylation Studies

| Complex Type | Ligands | Relevance |

|---|---|---|

| [Rh(β-diketonato)(CO)L] | L = this compound | Studied for enhanced rates of oxidative addition of methyl iodide. up.ac.za |

| [Rh(acac)(CO)(P(OCH₂)₃CCH₃)] | acac, CO, this compound | Synthesized as a model catalyst precursor. up.ac.za |

Following the oxidative addition of methyl iodide to form a Rh(III)-alkyl intermediate, the next key step in the catalytic cycle is the migratory insertion of a carbonyl group to form a Rh(III)-acyl complex. While the oxidative addition is typically rate-determining in the standard Monsanto process, the electronic and steric properties of the ligands can influence the energetics of all subsequent steps, including carbonyl insertion.

The structure of the phosphite ligand plays a role in the stability and reactivity of the intermediates. The bicyclic structure of this compound results in specific O-P-O bond angles (average of 100.7°) which change upon coordination to a metal center (e.g., 102.5° in a related Ru complex). nih.gov This change, described as a "hinge effect," is less pronounced than in acyclic phosphites and influences the steric profile and stability of the resulting metal complex, which in turn affects the migratory insertion step. nih.gov

The conventional Monsanto process utilizes the anionic catalyst cis-[Rh(CO)₂I₂]⁻. chemspider.com A primary goal in developing new catalysts is to improve upon this system, for instance, by increasing reaction rates or allowing for less corrosive conditions. The introduction of neutral phosphine (B1218219) or phosphite ligands is a key strategy. For example, rhodium complexes with trialkylphosphines can catalyze methanol carbonylation at nearly double the rate of the standard Monsanto catalyst. up.ac.za

Catalysts modified with this compound are part of this ongoing research to develop more efficient systems. By increasing the electron density at the rhodium center, these phosphite ligands are designed to boost the rate of the oxidative addition step, which is the bottleneck in the Monsanto process. up.ac.zachemspider.com The investigations into [Rh(β-diketonato)(CO)(P(OCH₂)₃CCH₃)] and related structures are aimed at creating catalysts that are more active than the industrial standard. up.ac.za

Hydroformylation, or oxo synthesis, is the process of converting an olefin, hydrogen, and carbon monoxide into an aldehyde. This reaction is another major industrial application of homogeneous rhodium catalysis. The choice of ligand is critical for controlling both the rate of reaction and the regioselectivity (the ratio of linear to branched aldehyde products).

A European patent describes a hydroformylation process using a rhodium complex catalyst modified with a cyclic phosphite ligand, explicitly mentioning 4-methyl-2,6,7-trioxa-1-phosphabicyclo- googleapis.comgoogleapis.comgoogleapis.com-octane (this compound) as a suitable choice. googleapis.com The process is designed for the hydroformylation of internal olefins to produce non-linear (branched) aldehydes. googleapis.com This is significant because achieving high selectivity for a specific isomer is often a primary challenge in hydroformylation.

The steric and electronic properties of phosphite ligands are the main factors that determine the performance of a rhodium hydroformylation catalyst. The steric bulk of the ligand influences the coordination environment of the rhodium atom, which in turn dictates the regioselectivity of the reaction.

This compound is a bicyclic phosphite with a defined steric profile. nih.gov Its structure features a phosphorus atom at a bridgehead position, creating a rigid framework. nih.gov This fixed geometry influences how olefins can approach the rhodium center, thereby affecting the selectivity for linear versus branched products. In the process described in the patent, rhodium catalysts with this ligand are used to favor the formation of non-linear aldehydes from internal olefins. googleapis.com The process specifies a cyclic phosphite ligand to rhodium molar ratio of at least 3:1, indicating that an excess of the ligand is crucial for the catalytic system's performance. googleapis.com

Table 2: Hydroformylation Process Parameters with this compound Ligand

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | Rhodium complex with this compound | googleapis.com |

| Substrate | Internal Olefin (e.g., butene-2) | googleapis.com |

| Primary Product | Non-linear (branched) aldehyde | googleapis.com |

| Temperature | 40°C to 160°C | googleapis.com |

| Pressure | 4 bar to 75 bar | googleapis.com |

| Ligand:Rh Molar Ratio | At least 3:1 | googleapis.com |

Compound Names

| Trivial Name | Systematic Name |

| This compound | 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |

| Trimethylolethane | 2-(hydroxymethyl)-2-methylpropane-1,3-diol |

| Acetylacetonato | pentane-2,4-dionato |

| Methyl Iodide | Iodomethane |

| Acetic Acid | Ethanoic acid |

| Carbon Monoxide | Carbon monoxide |

| Rhodium | Rhodium |

| Hydrogen | Dihydrogen |

| Butene-2 | But-2-ene |

Olefin Hydroformylation with Phosphite-Rhodium Catalysts

Catalyst Speciation during Turnover under Reaction Conditions

The precise speciation of catalysts involving this compound during catalytic turnover is not extensively documented. However, drawing parallels with other phosphite ligands in palladium-catalyzed reactions, it is plausible that the active catalytic species is a low-coordinate palladium(0) complex. The catalytic cycle for many cross-coupling reactions is initiated by the in-situ reduction of a palladium(II) precursor to palladium(0). researchgate.netlibretexts.org The phosphite ligand, in this case, this compound, would then coordinate to the palladium(0) center to form the active catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille and Heck Reactions)

Phosphite ligands are known to be effective in various palladium-catalyzed cross-coupling reactions due to their unique electronic and steric properties. alfachemic.com They are generally considered to be weak sigma-donors and strong π-acceptors, which can influence the reactivity of the palladium catalyst. alfachemic.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The phosphite ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's selectivity. numberanalytics.com The ligand can affect the rates of the key steps: oxidative addition, migratory insertion, and β-hydride elimination. numberanalytics.com While triphenylphosphine (B44618) is a commonly used ligand, other phosphites have been explored to improve catalyst stability and performance. researchgate.netnumberanalytics.com The use of this compound in the Heck reaction would be expected to modulate the electronic properties of the palladium center, which in turn affects the bond-forming and elimination steps of the catalytic cycle. youtube.com The intramolecular version of the Heck reaction often shows improved efficiency and selectivity, and the choice of ligand is paramount in these transformations. libretexts.org

| Reaction | Key Mechanistic Steps | General Role of Phosphite Ligands |

| Stille Reaction | Oxidative Addition, Transmetalation, Reductive Elimination | Influence rate-determining transmetalation step, stabilize palladium intermediates. |

| Heck Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Stabilize palladium catalyst, influence regioselectivity and stereoselectivity. |

Chemical and Electrochemical Reactivity in Catalytic Systems

The reactivity of phosphite ligands, including their susceptibility to oxidation and decomposition, is a critical factor in their application in catalytic systems.

Phosphite ligands are generally more resistant to air oxidation than their phosphine counterparts. acs.org However, they can undergo oxidation to the corresponding phosphates, especially under harsh reaction conditions or in the presence of oxidizing agents. The oxidation of cyclic phosphites to cyclic phosphates is a known transformation. rsc.org In the context of a catalytic cycle, the oxidation of the phosphite ligand can lead to catalyst deactivation. For palladium complexes, the oxidation state of the metal and the nature of the other ligands can influence the susceptibility of the phosphite ligand to oxidation. For instance, palladium(IV) complexes containing phosphine ligands have been studied, and their decomposition often leads to the formation of palladium(II) species. researchgate.net The specific oxidation pathways for this compound complexes would likely involve the phosphorus center being oxidized to a pentavalent state, forming a phosphate (B84403) ester.

| Compound Family | General Decomposition Behavior | Influencing Factors |

| Alkyl Phosphites | Irreversible electrochemical oxidation, formation of cation-radicals. | Electrode material, solvent, supporting electrolyte. |

| Silyl (B83357) Phosphites | Chemical instability in electrolyte solutions, can act as scavengers for reactive species. | Presence of other electrolyte components, cell voltage. sci-hub.red |

General Principles of Catalytic Optimization through Ligand Modification

The performance of a metal catalyst can be finely tuned by modifying the structure of its ligands. For phosphite ligands, modifications can alter both their steric and electronic properties, which in turn influences the activity, selectivity, and stability of the catalyst.

The synthesis of a variety of phosphite ligands is often straightforward, allowing for the creation of ligand libraries for screening in catalytic reactions. alfachemic.comacs.org By systematically changing the substituents on the phosphite, one can modulate the electron density at the phosphorus atom and the steric bulk around the metal center. For example, the development of ylide-substituted phosphines has led to highly effective catalysts for various cross-coupling reactions. gessnergroup.com

In the context of this compound, modifications could involve introducing different functional groups on the ethyl group or altering the cyclic phosphite backbone. Such changes would impact the ligand's bite angle, steric hindrance, and electronic nature. These modifications could, in principle, be used to optimize the performance of a palladium catalyst for a specific cross-coupling reaction, enhancing its reactivity towards challenging substrates or improving its selectivity. The synthesis of atropisomeric phosphines through palladium-catalyzed phosphination highlights the sophisticated strategies employed for ligand design to achieve high performance in asymmetric catalysis. rsc.org

Theoretical and Computational Investigations of Trimethylolethane Cyclic Phosphite Systems

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organometallic complexes and reaction mechanisms.

While specific data for trimethylolethane cyclic phosphite (B83602) complexes is limited, studies on related phosphinane systems demonstrate the methodology. For instance, DFT calculations on 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives show how the substitution of heteroatoms (O, S, Se) within the ring and the orientation of substituents (axial vs. equatorial) influence the conformational stability. mdpi.com These studies reveal that stereoelectronic orbital interactions, such as the delocalization of electrons from a lone pair to an anti-bonding orbital (n→σ*), significantly stabilize certain conformations. mdpi.com This principle is directly applicable to trimethylolethane cyclic phosphite, where the rigid bicyclic structure still allows for specific orientations relative to the metal center that can be computationally modeled to predict the lowest energy conformation.

The electronic properties of a ligand are paramount to its function, dictating how it interacts with a metal center. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the ligand's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For phosphite ligands, the HOMO is typically localized on the phosphorus atom's lone pair, which is responsible for its σ-donating ability when binding to a metal. imist.ma

The σ-donating ability of phosphine (B1218219) and phosphite ligands can be quantified computationally. researchgate.net Methods like calculating the molecular electrostatic potential minimum (Vmin) or analyzing the charge distribution provide a reliable measure of the ligand's electron-donating strength. researchgate.net DFT calculations on cyclic alkyl(amino)iminate ligands, for example, have shown them to be very strong electron donors, a property confirmed by both computational data and spectroscopic studies of their borane (B79455) complexes. rsc.org Similar computational approaches can precisely quantify the σ-donating capacity of this compound, allowing for its electronic properties to be compared with a vast library of other ligands.

Interactive Data Table: Representative Frontier Orbital Energies for Phosphite-Related Compounds The following table, based on data from analogous compounds, illustrates typical values obtained from DFT calculations. The HOMO-LUMO gap is a critical parameter for assessing molecular stability. mdpi.comimist.ma

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source Context |

| Triethyl phosphite | -6.940 | 0.689 | 7.629 | Reactivity study with an electrophile. imist.ma |

| 2,5,5-trimethyl-1,3,2-dioxaphosphinane-2-sulfide (axial) | -7.592 | -0.925 | 6.667 | Conformational and electronic analysis. mdpi.com |

| 2,5,5-trimethyl-1,3,2-dioxaphosphinane-2-sulfide (equatorial) | -7.429 | -1.742 | 5.687 | Conformational and electronic analysis. mdpi.com |

One of the most powerful applications of DFT is the simulation of chemical reaction mechanisms. This involves mapping the entire reaction coordinate, from reactants to products, and identifying all intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Oxidative addition is a fundamental step in many catalytic cycles, where a metal center is oxidized as it breaks a chemical bond of a substrate. ias.ac.in DFT studies have been successfully used to elucidate the mechanism of intramolecular C-H oxidative addition to an iridium(I) center, a reaction triggered by the presence of a trimethyl phosphite ligand. nih.gov These calculations showed that the reaction proceeds via a concerted mechanism from a square planar iridium(I) complex. nih.gov This type of detailed mechanistic insight allows researchers to understand how the ligand influences the feasibility and pathway of the reaction. Similar computational modeling of a system containing this compound could predict its efficacy in promoting oxidative addition reactions at various metal centers.

Mechanistic Probes through Advanced Computational Chemistry

Beyond single reaction steps, computational chemistry can be used to model entire, complex multi-step processes, providing a holistic view of a ligand's role.

For example, theoretical studies on the palladium-catalyzed Mizoroki-Heck reaction have investigated the full catalytic cycle, identifying the active species and the influence of different ligands on the reaction mechanism. researchgate.net Computational modeling can trace the transformation of the catalyst through various oxidation states (e.g., Pd(0)/Pd(II)) and coordination environments. By substituting this compound into these models, one could theoretically predict its performance as a ligand in such catalytic systems and guide the rational design of more efficient catalysts.

Prediction of Reactivity, Stability, and Spectroscopic Properties

A primary goal of computational chemistry is to predict the properties of molecules before they are synthesized. DFT is a powerful tool for predicting a wide range of chemical and physical characteristics.

Furthermore, spectroscopic properties can be accurately simulated. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure of a synthesized complex. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing another critical tool for structural elucidation and for understanding the electronic environment around the phosphorus and other nuclei.

Polymer Chemistry and Materials Science Applications of Trimethylolethane Cyclic Phosphite Derivatives

Flame Retardant Polymers

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to a wide range of polymers. Derivatives of trimethylolethane cyclic phosphite (B83602) are effective in this regard, often functioning through mechanisms in both the condensed (solid) and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. nih.gov In the gas phase, phosphorus-containing radicals can interrupt the highly exothermic radical chain reactions of combustion. nih.gov

Integration of Trimethylolethane Cyclic Phosphite Derivatives for Enhanced Flame Resistance

Derivatives of this compound can be integrated into polymer matrices to enhance flame resistance through two primary methods: as an additive or as a reactive comonomer.

Additive Approach: In this method, the phosphite derivative is physically blended with the host polymer. For instance, novel cyclic phosphonate (B1237965) esters derived from the reaction of bicyclic trimethylolethane phosphite with dialkyl phosphonates have been developed. google.com These additives are designed for high thermal stability, making them suitable for blending into polymers that require high processing temperatures, such as nylon and polyethylene (B3416737) terephthalate (B1205515) (PET), which are often processed between 250-300°C. google.com The additive's ability to withstand these temperatures without premature degradation is crucial for maintaining the integrity of both the polymer and the flame retardant.

Reactive Approach: This strategy involves chemically incorporating the phosphorus-containing monomer into the polymer backbone. This creates a permanent modification and prevents the leaching of the flame retardant over time, a common issue with additive methods. researchgate.net this compound derivatives can be copolymerized with other monomers to create inherently flame-retardant polymers. For example, they can be used to synthesize phosphonate-functionalized polyethylenes, which show significantly improved flame retardancy compared to the unmodified polymer. scispace.com

Studies on the Thermal Stability of Phosphorus-Containing Polymer Structures

The effectiveness of a flame retardant is intrinsically linked to its thermal stability and its influence on the decomposition behavior of the host polymer. Thermogravimetric Analysis (TGA) is a key technique used to evaluate these properties.

Studies on various phosphorus-containing polymers show that the introduction of phosphorus moieties can alter the thermal degradation pathway. nih.gov While some phosphorus additives may lower the initial decomposition temperature of the polymer, they significantly increase the amount of char residue at higher temperatures. nih.govmdpi.com This is a hallmark of condensed-phase flame retardancy, where the additive promotes the formation of a stable, insulating carbonaceous layer. mdpi.comrsc.org

For example, the thermal decomposition of phosphorus-containing polyesters has been compared to phosphorus-free analogues. The phosphorus-containing polymers consistently produce a higher char yield, indicating enhanced thermal stability of the degraded material. researchgate.net The structure of the phosphorus compound is critical; aromatic phosphorus groups, for instance, tend to have higher thermal stability than aliphatic ones. metu.edu.tr Research on polyimides containing phosphorus shows that the resulting char has a dense structure with a homogeneous dispersion of phosphorus atoms, which contributes to its protective properties. rsc.org

Table 1: Thermal Decomposition Data for Polystyrene (PSt) Modified with a Phosphorus Compound

| Material | Onset Decomposition Temp. (°C) | Temperature at 50% Weight Loss (°C) | Char Yield at 900°C (%) |

| Virgin PSt | 390 | 425 | < 1 |

| PSt + Phosphate (B84403) Additive | 375 | 410 | 5 |

This is an illustrative table based on typical data presented in studies like nih.gov.

Application in Pre-Expanded Polymer Materials

Pre-expanded polymer materials, such as expanded polystyrene (EPS) foams, are widely used in packaging and insulation but are inherently flammable. The incorporation of flame retardants is essential for their safe use. Cyclic phosphorus compounds are utilized as additives in these materials. For instance, a cyclic phosphonate derived from tert-butyl phosphonic dichloride and neopentyl glycol has been patented for use in polymer resins, including those used in foam applications. mdpi.com These additives are blended into the polymer resin before the expansion process to ensure even distribution throughout the final foam product. The goal is to achieve effective flame retardancy without compromising the lightweight and insulating properties of the foam.

Polymer Synthesis Methodologies

This compound and related cyclic phosphorus monomers are valuable precursors for synthesizing polymers with phosphorus atoms in the main chain. The primary method used for this purpose is Ring-Opening Polymerization (ROP).

Ring-Opening Polymerization (ROP) of Cyclic Phosphite and Phosphate Monomers

ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to open its ring and add it to the chain. youtube.comyoutube.com This method is particularly effective for synthesizing polymers that cannot be made through other techniques like step-growth polymerization. researchgate.net Cyclic phosphorus compounds, including derivatives of trimethylolethane, are suitable monomers for ROP because the ring strain in these molecules provides a thermodynamic driving force for polymerization. youtube.com

The polymerization can be initiated by cationic, anionic, or other catalytic systems. tandfonline.com For trivalent phosphorus monomers like cyclic phosphonites, cationic initiators often lead to a concurrent Arbuzov-type rearrangement, resulting in a polymer with a pentavalent phosphorus backbone. tandfonline.com The development of living/controlled ROP methods has enabled precise control over the molecular weight and structure of the resulting phosphorus-containing polymers. tandfonline.com

Polyphosphoesters (PPEs) are a class of polymers characterized by a repeating phosphoester bond (-P(O)(OR)-O-) in their backbone. They are of significant interest due to their applications as flame retardants and in the biomedical field. researchgate.netacs.org ROP is a common and effective strategy for the synthesis of PPEs from cyclic phosphate and phosphonate monomers. nih.govencyclopedia.pub

The process typically involves the use of an organocatalyst or a metal-based initiator to open the cyclic monomer. researchgate.netrsc.org For example, a six-membered cyclic phosphonite can undergo living cationic ROP to produce a polyphosphonite. tandfonline.com Subsequent oxidation or rearrangement yields the final polyphosphoester structure. The choice of monomer (e.g., five-membered vs. six-membered rings) and catalyst system allows for the synthesis of a wide variety of PPEs with different properties. nih.govnih.gov The controlled nature of modern ROP techniques enables the creation of complex polymer architectures, such as block copolymers and gradient copolymers containing polyphosphoester segments. researchgate.net

Controlled Polymerization Strategies

The synthesis of well-defined polyphosphoesters from cyclic phosphite monomers, such as this compound, relies heavily on controlled polymerization techniques. Ring-opening polymerization (ROP) is the most efficient and widely used method, as it allows for precise control over the polymer's molecular weight, architecture, and functionality. rsc.orgmdpi.com

Various catalytic systems have been developed to mediate the ROP of cyclic phosphate monomers. Organocatalysis, in particular, has emerged as a powerful tool for producing well-defined PPEs. nih.gov Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can initiate living anionic ROP, yielding water-soluble poly(phosphonate)s with very narrow molecular weight distributions (Đ < 1.1). acs.org This living nature ensures that the concentration of growing chains remains constant throughout the polymerization process. acs.org

Other successful strategies include:

Ring-Opening Metathesis Polymerization (ROMP) : This technique has been used for novel 7-membered cyclic phosphate monomers, employing Grubbs third-generation catalysts to produce unsaturated poly(phosphoester)s. rsc.org

Self-Condensing Ring-Opening Polymerization (SCROP) : This method allows for the creation of hyperbranched PPEs with tunable structures and properties from hydroxyl-functionalized cyclic phosphate monomers. acs.org

Metal-Based Catalysis : Heteroleptic BHT-alkoxy magnesium complexes have proven effective and versatile for the ROP of several cyclic ethylene (B1197577) phosphate monomers, retaining activity over a broad temperature range (−50 to 100 °C). rsc.org

The choice of initiator and catalyst is crucial for controlling the polymerization and functionalizing the resulting polymer. For instance, end-functionalization of PPEs can be easily achieved by selecting a specific initiator for the ROP process. nih.gov

Table 1: Comparison of Controlled Polymerization Strategies for Cyclic Phosphoester Monomers

| Polymerization Strategy | Typical Catalysts/Initiators | Key Advantages | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|

| Anionic ROP | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Primary Alcohols | Living polymerization, narrow molecular weight distribution (Đ < 1.1), metal-free | Linear, Water-soluble | acs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs Catalysts (e.g., 3rd Gen) | Creates unsaturated backbones for further modification | Unsaturated Linear and Copolymers | rsc.org |

| Metal-Mediated ROP | Heteroleptic BHT-Mg(OR) complexes, triisobutyl aluminum (iBu3Al) | High efficiency, broad temperature range, control over bulky monomers | Linear, Thermoresponsive Copolymers | rsc.orgresearchgate.net |

| Self-Condensing ROP (SCROP) | Hydroxyl-functionalized "inimer" monomers | Direct synthesis of complex, branched structures in one step | Hyperbranched | acs.org |

Continuous Flow Technologies for Monomer Production

The broader adoption of polyphosphoesters in commercial applications has been hindered by challenges in sourcing the necessary cyclic phosphate monomers. rsc.orgresearchgate.net Traditional batch production methods are often time- and resource-intensive and involve corrosive and sensitive intermediates like phosphorus trichloride (B1173362) (PCl₃). rsc.orgresearchgate.net Continuous flow chemistry offers a groundbreaking alternative that mitigates these safety and stability issues. rsc.orgresearchgate.net

A modular flow platform has been developed for the end-to-end synthesis of cyclic phosphate monomers. rsc.orgresearchgate.net This process typically involves several stages:

Chlorophosphite Synthesis : The first module allows for the safe reaction of diols with phosphorus trichloride to form cyclic chlorophosphite building blocks. This stage can incorporate in-line monitoring, such as ³¹P NMR, for real-time quality control. rsc.orgresearchgate.net

Oxidation : A second module facilitates the rapid and quantitative conversion of the cyclic chlorophosphites into more stable chlorophosphate derivatives using an oxidant like molecular oxygen. rsc.orgresearchgate.net

Quenching : The intermediate chlorophosphate is then reacted with various alcohols in a semi-batch quench to yield the final, high-purity cyclic phosphate monomers. rsc.orgresearchgate.net

This continuous flow approach provides significant advantages, including enhanced safety, scalability (with demonstrated throughputs up to 1.88 kg per day), and the ability to efficiently produce a library of diverse, high-value monomers. rsc.orgresearchgate.netnih.gov The freshly produced monomers can then be directly used in polymerization processes, either in batch or integrated flow protocols. rsc.org

Table 2: Advantages of Continuous Flow Monomer Production vs. Batch Processing

| Feature | Continuous Flow Technology | Traditional Batch Processing | Reference |

|---|---|---|---|

| Safety | Enhanced safety by containing hazardous intermediates (e.g., PCl₃) in small volumes within the reactor | Higher risk due to large volumes of reactive and corrosive chemicals | rsc.orgresearchgate.net |

| Reaction Time | Significantly shortened, with some reactions completed in seconds or minutes | Typically requires hours or days | rsc.orgnih.gov |

| Scalability | Easily scalable by extending operational time or using larger reactors ("scaling out") | Scaling up is often problematic and requires significant redevelopment | researchgate.netnih.gov |

| Process Control | Precise control over reaction parameters (temperature, pressure, stoichiometry) and real-time monitoring | Less precise control, potential for thermal runaways and side reactions | rsc.orgresearchgate.net |

| Product Purity & Consistency | High purity and consistency due to controlled conditions and reduced side products | Variable purity, often requiring extensive downstream purification | rsc.orgresearchgate.net |

Post-Modification Strategies for Polyphosphodiesters

A key advantage of polyphosphoesters is the ability to introduce a wide array of functional groups after polymerization. nih.gov This post-modification capability allows for the creation of materials with tailored properties for specific applications. The pentavalent phosphorus atom in the polymer backbone provides a versatile platform for chemical functionalization. rsc.orgmdpi.com

"Click chemistry" reactions are particularly favored for their efficiency and specificity, avoiding the need for protecting groups. mdpi.com These strategies often involve incorporating monomers with pendant unsaturated carbon moieties that are stable during the ROP process but can be readily modified afterward. mdpi.com

Prominent post-modification strategies include:

Thiol-Ene Addition : Polymers containing pendant allyl or alkyne groups can react efficiently with thiol-containing molecules. mdpi.com

Huisgen Cycloaddition : The reaction between alkyne-functionalized polymers and azide-containing molecules is another powerful "clickable" strategy for attaching various functionalities. mdpi.com

P-H Bond Chemistry : Poly(alkylene H-phosphonate)s contain a highly reactive P-H bond that can be used for functionalization, for example, through the immobilization of aminothiols. rsc.orgacs.org

These methods enable the attachment of bioactive molecules, imaging agents, or other functional groups, transforming the base polymer into a highly specialized material. rsc.orgmdpi.com

Design of Novel Polyphosphoester Architectures and Functionalization Strategies

Advances in controlled polymerization have enabled the design of complex and novel polyphosphoester architectures beyond simple linear chains. mdpi.com The ability to create these varied structures is crucial for tuning the material's physical and biological properties. utwente.nl

Examples of advanced PPE architectures include:

Branched and Hyperbranched Polymers : Synthesized via methods like SCROP, these polymers exhibit high functionality, a large number of end groups, better solubility, and lower viscosity compared to their linear counterparts. mdpi.comacs.org

Copolymers : Gradient and block copolymers can be synthesized by the copolymerization of different cyclic phosphoester monomers. researchgate.net This allows for the creation of amphiphilic structures that can self-assemble into nanomaterials like micelles or polymersomes. utwente.nlresearchgate.net

Star and Bottle-Brush Polymers : The high degree of control offered by modern polymerization techniques facilitates the synthesis of these intricate, highly functional architectures. mdpi.com

Cross-linked Networks : PPEs can be cross-linked to form hydrogels. utwente.nl The flexibility of the PPE main chain results in intrinsically soft materials, but their stiffness and hydrophilicity can be modulated by varying the crosslinking density and the nature of the side-chains. utwente.nl

Functionalization is integral to the design of these architectures. The versatility of the phosphorus atom allows for the introduction of functional groups that can dictate the polymer's solubility, degradability, and interaction with biological systems. utwente.nlnih.gov

Research on Tunable Degradability and Functionality in Phosphorus-Containing Polymers

A defining characteristic of polyphosphoesters is their tunable degradability. utwente.nl Unlike stable polyolefins, PPEs contain hydrolytically labile phosphoester bonds in their backbone, allowing them to break down into smaller, often biocompatible, molecules. rsc.orgmpg.de The rate and mechanism of this degradation can be precisely controlled by manipulating the polymer's chemical structure. utwente.nl

The degradation kinetics are highly dependent on the subclass of PPE:

Polyphosphates : The degradation of polyphosphates can be complex, as hydrolysis can cleave both the polymer backbone and the side-chain. utwente.nl

Polyphosphonates : These polymers, which feature a stable phosphorus-carbon bond in the side chain, primarily degrade via backbone hydrolysis. This often leads to a more predictable degradation profile. utwente.nlmpg.de

Degradation Mechanism : For polymers synthesized from five-membered rings, degradation under basic conditions often proceeds via a "back-biting" mechanism, where the terminal hydroxyl group attacks a phosphorus center, reforming the five-membered ring as an intermediate and causing chain scission. utwente.nlmpg.de

Researchers can tune the degradation rate by altering the side chains attached to the phosphorus atom. For instance, hydrophilic side chains can increase water uptake, accelerating hydrolytic degradation, while bulky or hydrophobic side chains can slow it down. utwente.nl This tunable degradability, combined with the vast potential for functionalization, makes phosphorus-containing polymers an exceptionally versatile platform for creating advanced materials for biomedical and other technological fields. utwente.nlrsc.orgacs.org

Advanced Analytical Characterization Techniques for Trimethylolethane Cyclic Phosphite and Its Complexes

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of trimethylolethane cyclic phosphite (B83602) and its complexes in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the structure, dynamics, and purity of these compounds. numberanalytics.com

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the hydrogen environments within the trimethylolethane cyclic phosphite molecule. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. libretexts.orglibretexts.org For instance, protons on saturated, sp³-hybridized carbons, such as those in the trimethylolethane backbone, typically resonate at higher fields (lower ppm values), while protons on carbons adjacent to electronegative atoms like oxygen will appear at lower fields (higher ppm values). libretexts.orgyoutube.com In a typical spectrum of a related compound like trimethyl phosphite, the methoxy (B1213986) protons appear as a doublet around 3.5 ppm due to coupling with the phosphorus nucleus. chemicalbook.com For this compound, one would expect distinct signals for the methyl group protons and the methylene (B1212753) protons of the bicyclic framework.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments. chemicalbook.comchemicalbook.com The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Carbons bonded to oxygen atoms in the phosphite ester moiety will be deshielded and appear at lower fields compared to the aliphatic carbons of the ethyl group. For example, in trimethyl phosphite, the carbon signal appears around 50 ppm. chemicalbook.com

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. organicchemistrydata.orgsjtu.edu.cn The chemical shift of the phosphorus atom is highly sensitive to its coordination environment, oxidation state, and the nature of the substituents. researchgate.netnih.govresearchgate.net For a free phosphite ligand like this compound, the ³¹P NMR signal is expected to appear in a characteristic region for P(III) compounds. For example, trimethyl phosphite exhibits a ³¹P chemical shift at approximately +140 ppm. sjtu.edu.cn

Upon coordination to a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is observed. researchgate.net This shift provides direct evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. The magnitude and direction of the coordination shift depend on several factors, including the metal, the other ligands in the coordination sphere, and the geometry of the complex. For instance, the formation of palladium(II) or platinum(II) complexes with phosphine (B1218219) ligands typically results in a downfield shift of the ³¹P signal. researchgate.net

The following table summarizes typical NMR chemical shift ranges for nuclei in this compound and its complexes.

| Nucleus | Chemical Shift (ppm) - Free Ligand (Predicted) | Chemical Shift (ppm) - Metal Complex (Typical) | Key Information Provided |

| ¹H | 1.0-1.5 (CH₃), 3.5-4.5 (OCH₂) | Similar to free ligand, may show minor shifts | Proton environment, coupling to phosphorus |

| ¹³C | 20-30 (quaternary C, CH₃), 60-70 (OCH₂) | Similar to free ligand, may show minor shifts | Carbon skeleton, number of unique carbons |

| ³¹P | +130 to +140 | Varies significantly upon coordination | Confirmation of P presence, oxidation state, coordination |

Data is based on typical values for similar phosphite esters and phosphine complexes. chemicalbook.comchemicalbook.comsjtu.edu.cnorganicchemistrydata.org

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound, such as its coordination to a metal or its oxidation to the corresponding phosphate (B84403). rsc.org The appearance of new signals and the disappearance of starting material signals can be readily followed.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for observing changes in bonding upon complexation. numberanalytics.com The IR spectrum provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. arxiv.orgresearchgate.netfrontiersin.org

For this compound, the most characteristic IR absorption bands are associated with the P-O-C linkages. The asymmetric and symmetric stretching vibrations of the P-O-C group typically appear in the region of 1000-1100 cm⁻¹ and 750-850 cm⁻¹, respectively. The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. researchgate.netscispace.com

Upon coordination of the phosphite to a metal center, shifts in the vibrational frequencies of the P-O-C bonds can be observed. These shifts are indicative of the change in the electronic distribution within the ligand upon bonding to the metal. The strength of the metal-phosphorus bond can influence the P-O bond strengths, leading to noticeable changes in the IR spectrum.

The following table lists the characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| P-O-C | Asymmetric Stretching | 1000 - 1100 |

| P-O-C | Symmetric Stretching | 750 - 850 |

Data is based on general ranges for organophosphorus compounds. researchgate.netscispace.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of this compound and its complexes. nih.govmdpi.comrjraap.comcromlab-instruments.es HRMS provides a very accurate mass measurement, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov This is particularly useful for confirming the successful synthesis of the target compound and for distinguishing it from other potential products with the same nominal mass.

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. mdpi.comnih.gov The way the molecule breaks apart upon ionization can reveal details about its connectivity. For organophosphorus compounds, characteristic fragmentation pathways often involve the cleavage of P-O or C-O bonds. mdpi.com

For this compound (C₅H₉O₃P), the predicted monoisotopic mass is 148.02893 Da. uni.lu HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) very close to this value for the molecular ion [M]⁺ or a common adduct such as [M+H]⁺ (149.03621 Da) or [M+Na]⁺ (171.01815 Da). uni.lu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. thermofisher.comxpsfitting.comaip.org This technique is particularly relevant when this compound or its complexes are used in applications involving surfaces, such as in catalysis or as surface modifiers.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For phosphorus-containing compounds, the P 2p binding energy can be used to distinguish between different oxidation states. For example, phosphorus in a phosphide (B1233454) has a lower P 2p binding energy (around 128.5 eV) compared to phosphorus in a phosphate (around 133 eV). thermofisher.comacs.org This allows for the analysis of the oxidation state of the phosphorus on a surface.

The following table shows typical P 2p binding energies for different phosphorus chemical states.

| Chemical State | P 2p Binding Energy (eV) |

| Metal Phosphide | ~128.5 |

| Phosphate | ~133.0 |

| (PF₆)⁻ | ~136.4 |

Data sourced from XPS reference databases. thermofisher.comxpsfitting.comacs.org

XPS can also provide information about the other elements present on the surface, such as carbon, oxygen, and any coordinated metals, giving a complete picture of the surface composition.

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography is the gold standard for the unambiguous determination of the molecular structure of crystalline compounds. researchgate.netmdpi.commdpi.comrsc.orgelectronicsandbooks.comnih.govresearchgate.netrsc.org By diffracting X-rays off a single crystal of a substance, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined with high precision.

For this compound and its complexes, single-crystal X-ray diffraction can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Coordination geometry: The arrangement of the phosphite ligand and other ligands around the metal center.

Conformation: The specific three-dimensional shape of the cyclic phosphite ligand.

Crystal packing: How the molecules are arranged in the crystal lattice.

This detailed structural information is invaluable for understanding the steric and electronic properties of the ligand and its complexes, which in turn influences their reactivity and potential applications. For example, the crystal structure of a metal complex can reveal the bite angle of the phosphite ligand, a key parameter in catalysis. researchgate.net

The table below presents hypothetical, yet representative, crystallographic data for a transition metal complex of this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 15.8 |

| β (°) | 98.5 |

| Volume (ų) | 2015 |

| Z | 4 |

| Metal-Phosphorus Bond Length (Å) | 2.25 |

| O-P-O Bond Angle (°) | 101.5 |

These values are illustrative and based on typical data for similar phosphite complexes. rsc.orgresearchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is a powerful technique for the analysis of volatile organophosphorus compounds like this compound. acs.orgnih.gov It is routinely used to determine the purity of the synthesized phosphite, identifying any starting materials, byproducts, or degradation products.